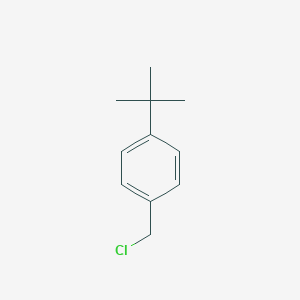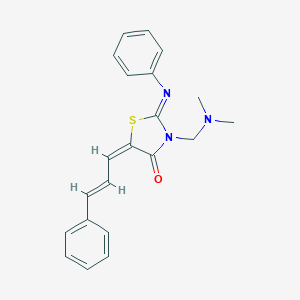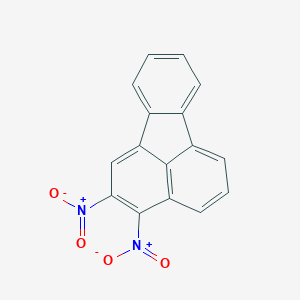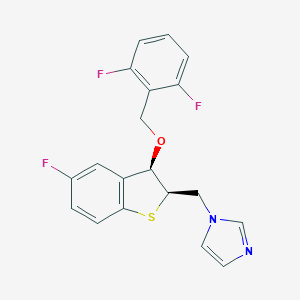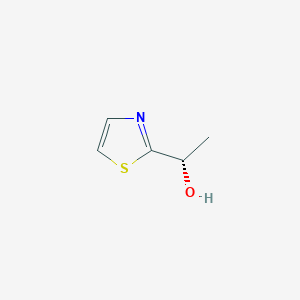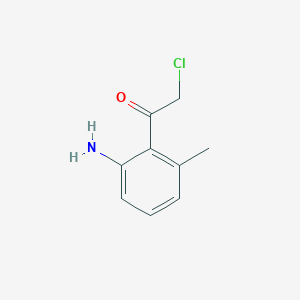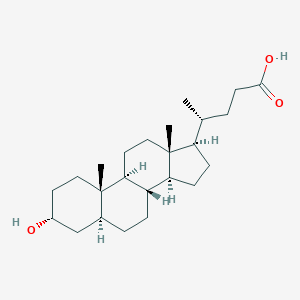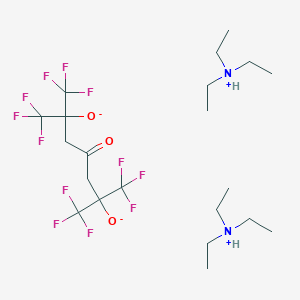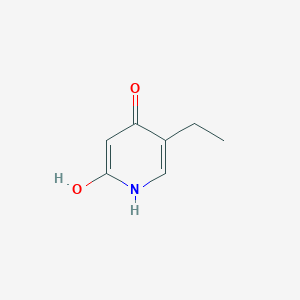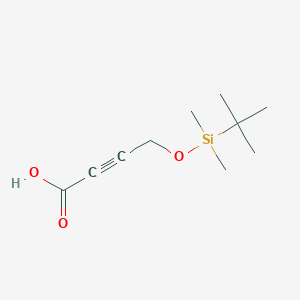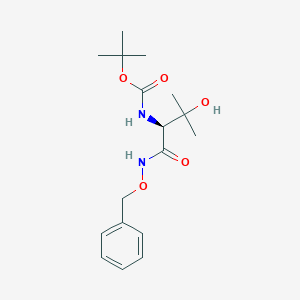
2-Chloro-4-(chlorodifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(chlorodifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is widely used in the field of medicinal chemistry for the synthesis of various biologically active compounds. This compound has shown promising results in scientific research, and its potential applications in the pharmaceutical industry have been widely studied.
Mechanism Of Action
The mechanism of action of 2-Chloro-4-(chlorodifluoromethyl)pyridine is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
2-Chloro-4-(chlorodifluoromethyl)pyridine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. It has also been shown to possess antiviral activity against hepatitis C virus and dengue virus. Additionally, it has been shown to possess anti-inflammatory activity in animal models of inflammation.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Chloro-4-(chlorodifluoromethyl)pyridine in lab experiments is its high purity. This compound can be easily synthesized with high purity, which makes it a reliable starting material for the synthesis of various biologically active compounds. However, one of the limitations of using this compound is its toxicity. This compound is highly toxic and should be handled with care in the laboratory.
Future Directions
There are many future directions for the use of 2-Chloro-4-(chlorodifluoromethyl)pyridine in scientific research. One of the future directions is the development of new drugs for the treatment of various diseases such as cancer, viral infections, and inflammatory diseases. Additionally, this compound can be used as a tool for the study of various biological processes and pathways. Furthermore, the synthesis of new derivatives of 2-Chloro-4-(chlorodifluoromethyl)pyridine can lead to the discovery of new biologically active compounds with potential therapeutic applications.
Conclusion:
In conclusion, 2-Chloro-4-(chlorodifluoromethyl)pyridine is a promising compound that has shown potential in scientific research. Its high purity and versatility make it a reliable starting material for the synthesis of various biologically active compounds. This compound has shown promising results in the treatment of various diseases, and its potential applications in the pharmaceutical industry have been widely studied. Further research on this compound and its derivatives can lead to the discovery of new drugs with potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Chloro-4-(chlorodifluoromethyl)pyridine can be achieved by various methods. One of the most commonly used methods is the reaction of 2-chloro-4-picoline with chlorodifluoromethane in the presence of a base such as potassium carbonate. This method yields a high purity of the compound and is relatively easy to perform.
Scientific Research Applications
2-Chloro-4-(chlorodifluoromethyl)pyridine has been widely used in scientific research for the synthesis of various biologically active compounds. It has been shown to possess antiviral, antibacterial, anti-inflammatory, and anticancer activities. This compound has been used as a starting material for the synthesis of various drugs such as antiviral drug R1479, anticancer drug AZD1208, and anti-inflammatory drug GSK583.
properties
CAS RN |
109919-29-1 |
|---|---|
Product Name |
2-Chloro-4-(chlorodifluoromethyl)pyridine |
Molecular Formula |
C6H3Cl2F2N |
Molecular Weight |
197.99 g/mol |
IUPAC Name |
2-chloro-4-[chloro(difluoro)methyl]pyridine |
InChI |
InChI=1S/C6H3Cl2F2N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H |
InChI Key |
ADIUQQCYCCCORD-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1C(F)(F)Cl)Cl |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)Cl)Cl |
synonyms |
2-CHLORO-4-(CHLORODIFLUOROMETHYL)PYRIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



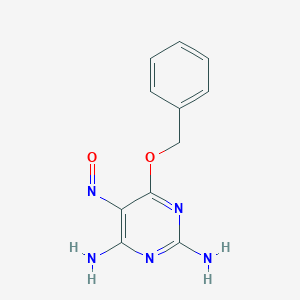
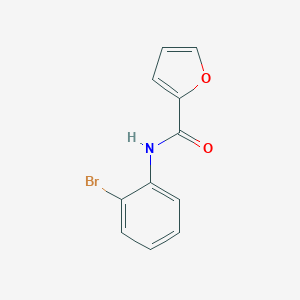
![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)
